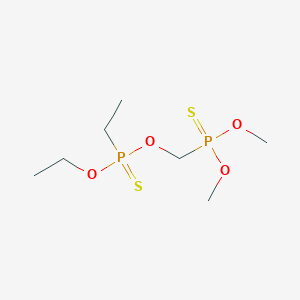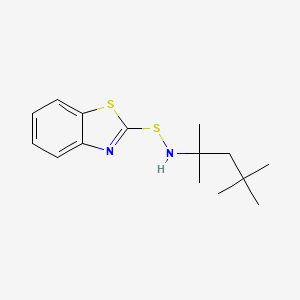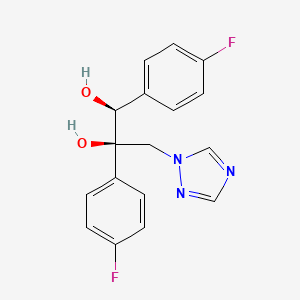
2,3,4,4',5,6-Hexachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4’,5,6-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O It is known for its high degree of chlorination, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of 2,3,4,4’,5,6-Hexachlorodiphenyl ether follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’,5,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated phenols and quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,3,4,4’,5,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,4’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, leading to altered cellular processes. The compound’s high degree of chlorination enhances its ability to interact with hydrophobic regions of proteins and membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,3,3’,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
Uniqueness
2,3,4,4’,5,6-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This pattern affects its reactivity, stability, and interactions with biological systems, making it a valuable compound for various research applications.
Properties
CAS No. |
63646-56-0 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
InChI Key |
MXDRLBNLTLOWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


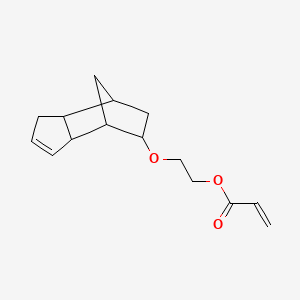
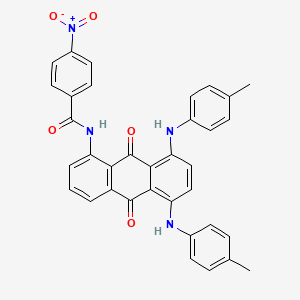
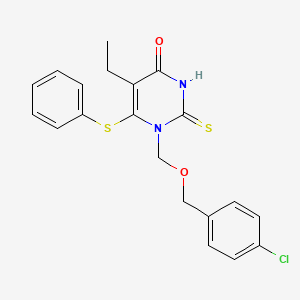
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
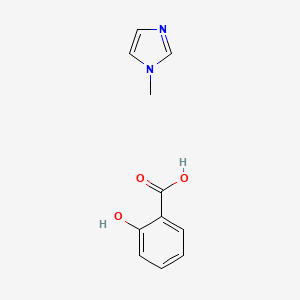

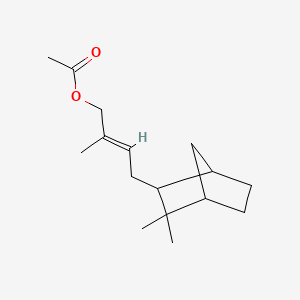


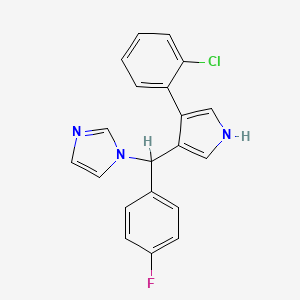
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)
